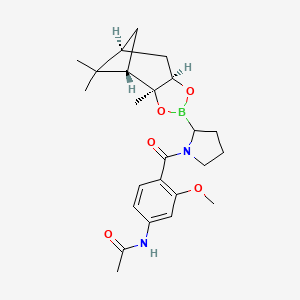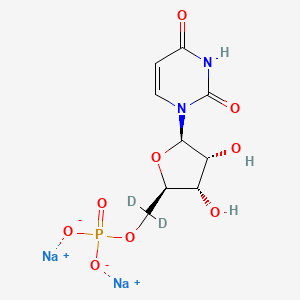
Uridine 5'-monophosphate-d2 (disodium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Uridine 5’-monophosphate-d2 (disodium) is a pyrimidine nucleotide that serves as a key precursor for the synthesis of vital biomolecules like ribonucleic acid, phospholipids, and glycogen . As the core uracil-containing nucleotide, adequate levels of Uridine 5’-monophosphate-d2 (disodium) enable optimal cellular metabolism and physiology across bodily tissues .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of Uridine 5’-monophosphate-d2 (disodium) involves several steps:
Mixing Cytidine Monophosphate or Sodium Salt, Sodium Nitrite, and Deionized Water: This mixture is then subjected to dropwise addition of acid and/or acid anhydride.
Reaction Continuation: The reaction is allowed to continue for 0-6 hours to obtain reaction solution 1.
Crystallization and Filtration: The reaction solution is mixed with 95% ethanol, crystallized, and filtered to obtain a crude product.
Recrystallization: The crude product is mixed with water, and the pH is adjusted to 7.0-8.5.
Industrial Production Methods: Industrial production of Uridine 5’-monophosphate-d2 (disodium) typically involves the extraction of nucleic acids from yeast, followed by enzymatic degradation and ion exchange resin separation. The product is then neutralized with sodium hydroxide, concentrated, and crystallized .
化学反応の分析
Types of Reactions: Uridine 5’-monophosphate-d2 (disodium) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield uracil derivatives, while reduction may yield dihydro-uridine derivatives .
科学的研究の応用
Uridine 5’-monophosphate-d2 (disodium) has a wide range of scientific research applications, including:
作用機序
Uridine 5’-monophosphate-d2 (disodium) exerts its effects through several molecular targets and pathways:
Nucleic Acid Synthesis: It serves as a precursor for the synthesis of ribonucleic acid, which is essential for protein synthesis and other cellular processes.
Glycogen Synthesis: It promotes the formation of uridine diphosphate glucose, which is critical for glycogen synthesis.
Hexosamine Biosynthetic Pathway: It promotes the production of uridine diphosphate N-acetylglucosamine, which is involved in protein modification and function.
類似化合物との比較
Uridine 5’-monophosphate-d2 (disodium) can be compared with other similar compounds, such as:
Uridine 5’-diphosphate disodium salt: Used in studies on nucleic acid biosynthesis and cell signaling.
Uridine 5’-triphosphate disodium salt: Involved in the synthesis of ribonucleic acid and other biomolecules.
Cytidine 5’-monophosphate disodium salt: Used in the synthesis of cytidine diphosphate and cytidine triphosphate.
Uniqueness: Uridine 5’-monophosphate-d2 (disodium) is unique due to its specific role as a precursor for the synthesis of vital biomolecules like ribonucleic acid, phospholipids, and glycogen . Its ability to promote glycogen synthesis and protein modification through the hexosamine biosynthetic pathway further distinguishes it from other similar compounds .
特性
分子式 |
C9H11N2Na2O9P |
|---|---|
分子量 |
370.16 g/mol |
IUPAC名 |
disodium;[dideuterio-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl] phosphate |
InChI |
InChI=1S/C9H13N2O9P.2Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,10,12,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6-,7-,8-;;/m1../s1/i3D2;; |
InChIキー |
KURVIXMFFSNONZ-DDDITCQESA-L |
異性体SMILES |
[2H]C([2H])([C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=O)O)O)OP(=O)([O-])[O-].[Na+].[Na+] |
正規SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])[O-])O)O.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


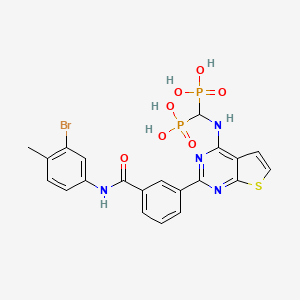

![2,5-dichloro-N-[2-[[(2S)-1-[[7-[[(2S,3R)-1-[[2-(1H-indol-3-ylmethyl)-3H-benzimidazol-5-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-7-oxoheptyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]benzamide](/img/structure/B12402483.png)

![disodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12402496.png)
![1-[(2R,3S,5R)-3-azido-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12402499.png)
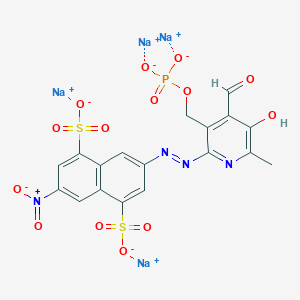

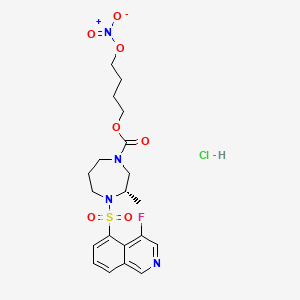
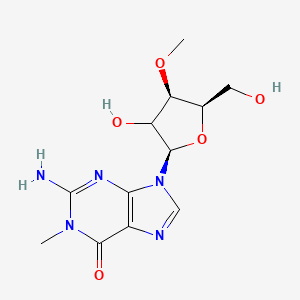


![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12402549.png)
